

A Comprehensive Technical Guide to the Mechanism of Action of Solangepras (CVN-424)

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Compound of Interest

Compound Name: Solangepras

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Solangepras (also known as solengepras or CVN-424) is an investigational, orally administered, small molecule being developed by Cerevance for the treatment of Parkinson's disease (PD).[1] It represents a novel, non-dopaminergic approach to managing the symptoms of this neurodegenerative disorder.[2][3][4] This document provides a detailed overview of its mechanism of action, supported by available clinical trial data and experimental insights.

Core Mechanism of Action: GPR6 Inverse Agonism

Solangepras is a first-in-class inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[1][5] GPR6 is highly and selectively expressed in the striatum, a key brain region involved in motor control.[3] Specifically, GPR6 is predominantly found on the dopamine D2 receptor-positive medium spiny neurons (MSNs) of the indirect pathway.[6]

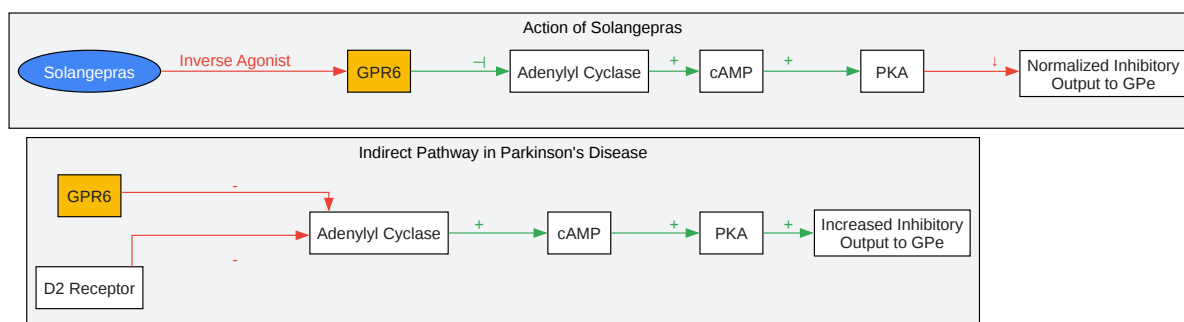
The basal ganglia motor circuit involves a balance between the direct and indirect pathways. The direct pathway facilitates movement, while the indirect pathway inhibits movement.[6] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an imbalance in these pathways, contributing to motor symptoms.

Solangepras, by acting as an inverse agonist, decreases the constitutive activity of GPR6, thereby reducing the inhibitory signaling of the indirect pathway MSNs.[2][5] This modulation aims to restore a more normal balance between the direct and indirect pathways without directly acting on the dopamine system.[2][7][8] This targeted approach is intended to provide

symptomatic relief while potentially avoiding or reducing the motor complications, such as dyskinesias, and non-motor side effects associated with traditional dopaminergic therapies like levodopa.[2][3][6][9]

Signaling Pathway of Solangepras

The following diagram illustrates the proposed signaling pathway of **Solangepras** in the context of the basal ganglia circuitry in Parkinson's disease.



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Figure 1: Proposed signaling pathway of **Solangepras**.

Clinical Development and Efficacy Data

Solangepras is currently in Phase 3 clinical trials.[1] Several Phase 2 trials have been completed, evaluating its efficacy and safety both as a monotherapy and as an adjunctive therapy.

The Phase 2 ASCEND trial (NCT06006247) evaluated solangepras as a monotherapy in patients with early-stage Parkinson's disease who were not receiving dopaminergic treatments.

[\[5\]](#)

Experimental Protocol: ASCEND Trial

- Study Design: Randomized, double-blind, placebo-controlled.[\[5\]](#)
- Participants: 64 patients aged 30 and older with early, untreated Parkinson's disease.[\[4\]](#)[\[5\]](#)
- Treatment: Participants received either 150mg of solengepras or a placebo daily for 12 weeks.[\[4\]](#)[\[5\]](#)
- Primary Endpoint: Change from baseline to week 12 on the Movement Disorder Society – Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part II (activities of daily living) and Part III (motor examination) combined score.[\[5\]](#)[\[7\]](#)

Results Summary: The trial did not meet its primary endpoint, showing a small, non-statistically significant improvement in the combined MDS-UPDRS Parts II and III scores compared to placebo.[\[5\]](#)[\[7\]](#) However, promising trends were observed in improvements in non-motor symptoms and functional impairments as reported by patients.[\[4\]](#)[\[5\]](#)

Endpoint	Solengepras (150mg)	Placebo	Statistical Significance
Change in MDS- UPDRS Parts II + III	-2.5	-2.1	Not Significant

Table 1: Primary Endpoint Results of the Phase 2 ASCEND Trial.[\[5\]](#)

An earlier Phase 2 trial investigated solengepras as an adjunctive therapy for Parkinson's patients experiencing motor fluctuations.[\[2\]](#)

Experimental Protocol: Adjunctive Therapy Trial

- Study Design: Randomized, double-blind, placebo-controlled.[\[10\]](#)
- Participants: Patients with Parkinson's disease experiencing motor fluctuations.

- Treatment: Various doses of solengepras (including 150mg) or placebo were administered. [\[6\]](#)[\[10\]](#)
- Primary Endpoint: Reduction in average daily "OFF" time (periods when symptoms return). [\[9\]](#)[\[10\]](#)

Results Summary: This trial met its primary endpoint, demonstrating a clinically meaningful and statistically significant reduction in "OFF" time with minimal dopaminergic side effects.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Endpoint	Solangepras (150mg) vs. Placebo	Baseline Improvement (Solangepras 150mg)	Statistical Significance (vs. Placebo)
Reduction in Average Daily "OFF" Time	1.3 hours	1.6 hours	p = 0.02

Table 2: Key Efficacy Results of the Phase 2 Adjunctive Trial.[\[6\]](#)[\[10\]](#)

A post-hoc analysis of patients with more than three hours of "OFF" time at the start of the trial showed a mean reduction in "OFF" time of 1.78 hours compared to placebo.[\[9\]](#)

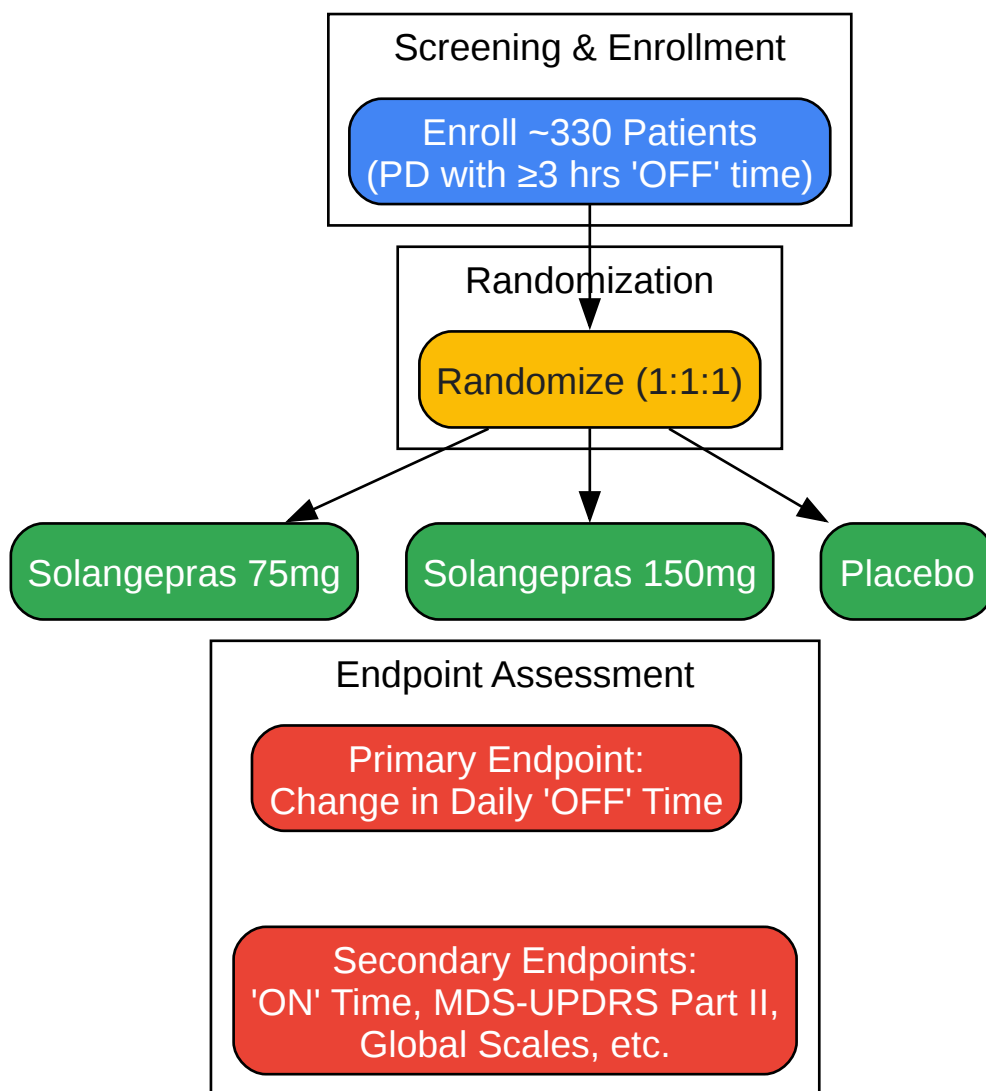
Safety and Tolerability

Across clinical trials, solengepras has demonstrated a favorable safety profile.[\[2\]](#) In the ASCEND trial, it was well-tolerated as a monotherapy, with all subjects completing the 12-week treatment period and no serious adverse events reported.[\[5\]](#)[\[7\]](#) The most common treatment-emergent adverse events (occurring in more than 5% of patients) were COVID-19, dizziness, headache, insomnia, and orthostatic hypertension.[\[2\]](#)[\[5\]](#) Notably, fewer adverse events related to non-motor symptoms were reported in the solengepras group compared to the placebo group.[\[7\]](#)

Future Directions: The ARISE Trial

Following the promising results in the adjunctive setting, Cerevance has initiated the pivotal Phase 3 ARISE trial (NCT06553027).[\[2\]](#)

Experimental Workflow: ARISE Trial



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Figure 2: High-level workflow of the ARISE Phase 3 clinical trial.

This trial will further evaluate the efficacy and safety of solangepras as an adjunctive therapy to levodopa and other standard Parkinson's medications.[2][7] Topline data is anticipated in the first half of 2026.[10]

Conclusion

Solangepras presents a promising, novel mechanism of action for the treatment of Parkinson's disease by selectively modulating the indirect pathway of the basal ganglia through GPR6 inverse agonism. While its efficacy as a monotherapy in early-stage PD was not definitively established in the ASCEND trial, it has shown significant potential as an adjunctive therapy to reduce "OFF" time in patients with motor fluctuations. Its favorable safety profile and non-dopaminergic nature position it as a potentially valuable addition to the therapeutic landscape for Parkinson's disease, particularly for addressing both motor and non-motor symptoms. The ongoing Phase 3 ARISE trial will be crucial in determining its future role in the management of this complex neurodegenerative condition.

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